molecular formula C51H60O19 B025767 Urdamycin C CAS No. 104443-43-8

Urdamycin C

Katalognummer B025767
CAS-Nummer: 104443-43-8
Molekulargewicht: 977 g/mol
InChI-Schlüssel: APMRFKHSHVYRKV-ISORPGPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urdamycin C is a natural product that has been isolated from the actinomycete Streptomyces fradiae. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin C belongs to the group of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II activity.

Wissenschaftliche Forschungsanwendungen

Biosynthetic Pathway and Genetic Studies

Urdamycin C, as part of the urdamycin family, has been extensively studied for its biosynthetic pathways and genetic modifications. Urdamycins, including urdamycin C, are produced by Streptomyces fradiae and are known for their antibiotic and anticancer properties. These compounds are angucycline-type antibiotics with distinct biosynthetic pathways involving various genes and enzymes.

  • Gene Cluster and Biosynthesis : The biosynthesis of urdamycin A, closely related to urdamycin C, involves a cluster of genes responsible for the production of the angucycline antibiotic. This cluster includes genes encoding for glycosyltransferases and oxygenases, which play critical roles in the biosynthesis pathway (Faust et al., 2000).

  • Glycosyltransferase Studies : UrdGT2, a glycosyltransferase from the urdamycin biosynthetic pathway, demonstrates the ability to form C-glycosidic bonds. This enzyme's flexibility in substrate choice is significant for the synthesis of urdamycin C and its variants (Hoffmeister et al., 2003).

  • Antibiotic Properties and Structural Analysis : Urdamycin C, along with other urdamycins, exhibits antibiotic activity against Gram-positive bacteria and certain leukemia cells. The structure and bioactivity of these compounds are a focus of ongoing research, with emphasis on the unique angucycline core and glycosidic linkages (Drautz et al., 1986).

  • Biogenetic Studies : The biogenetic origins of urdamycin C and related compounds have been explored through isotope labeling and NMR analysis. These studies provide insights into the formation of the angucycline core and the attachment of sugar moieties (Rohr et al., 1989).

  • Novel Derivatives and Anticancer Potential : Research has identified novel derivatives of urdamycin C with potential antimalarial and antitubercular activities. The creation of these derivatives showcases the therapeutic versatility of urdamycins (Supong et al., 2012).

  • Angucycline Antibiotics and mTOR Inhibition : Studies on urdamycin E, related to urdamycin C, reveal its ability to induce programmed cell death and inactivate mTORC1/C2, a pathway relevant in cancer therapy (Dan et al., 2020).

Eigenschaften

CAS-Nummer

104443-43-8

Produktname

Urdamycin C

Molekularformel

C51H60O19

Molekulargewicht

977 g/mol

IUPAC-Name

(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione

InChI

InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1

InChI-Schlüssel

APMRFKHSHVYRKV-ISORPGPBSA-N

Isomerische SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

Kanonische SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

Synonyme

urdamycin C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin C
Reactant of Route 2
Urdamycin C
Reactant of Route 3
Urdamycin C
Reactant of Route 4
Urdamycin C
Reactant of Route 5
Urdamycin C
Reactant of Route 6
Urdamycin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.